2-(Furan-2-ylmethyl-methyl-amino)-ethanol
Description
2-(Furan-2-ylmethyl-methyl-amino)-ethanol is a nitrogen-containing ethanol derivative with a furan heterocycle and methyl substituents on the amino group. Its molecular formula is C₈H₁₃NO₂ (molecular weight: 155.19 g/mol). The compound features a furan-2-ylmethyl group (a methyl-substituted furan ring) and a methyl group attached to the nitrogen atom, with an ethanol backbone.
Its structural uniqueness lies in the combination of a heterocyclic aromatic system (furan) and a secondary amine with short alkyl chains.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(4-5-10)7-8-3-2-6-11-8/h2-3,6,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZBNKPLJBTBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl-methyl-amino)-ethanol typically involves the reaction of furan-2-carbaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl-methyl-amino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines and alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2-(Furan-2-ylmethyl-methyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl-methyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between 2-(Furan-2-ylmethyl-methyl-amino)-ethanol and related compounds:
Key Structural Differences
Substituent Effects: The target compound’s furan-2-ylmethyl group introduces a heteroaromatic system, distinct from the benzyl or phenyl groups in analogs like 2-[Phenyl(phenylmethyl)amino]ethanol . Furan’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to purely hydrocarbon substituents. Methyl vs.
Physicochemical Properties: Molecular Weight: The target compound (155.19 g/mol) is lighter than analogs with benzyl substituents (e.g., 217.27 g/mol for 2-(Benzylamino)-1-(furan-2-yl)ethanol) , suggesting higher volatility or better solubility in polar solvents. Hydrogen Bonding: The ethanol hydroxyl group and tertiary amine enable hydrogen bonding, similar to compounds like 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which forms intramolecular N–H···O and N–H···Cl bonds for stabilization .
Hydrogen Bonding and Crystal Packing
Compounds like 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () exhibit stabilization via N–H···O/Cl bonds and π–π interactions . The target compound’s furan ring may engage in similar interactions, though its planar geometry (r.m.s. deviation: ~0.03 Å in related structures ) could influence packing efficiency.
Biological Activity
2-(Furan-2-ylmethyl-methyl-amino)-ethanol, also known by its CAS number 17254-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes. Its structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 167.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in various neurological disorders.
Enzyme Inhibition
Research indicates that derivatives of furan-containing compounds can act as reversible inhibitors of MAO-B. For instance, the compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated significant inhibition with an IC50 value of 5.16 μM against MAO-B, showcasing the potential of furan derivatives in modulating neurotransmitter levels in the brain .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Neuroprotective Effects : The compound has shown promise in enhancing synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting potential applications in cognitive enhancement therapies .
- Antioxidant Properties : Furan derivatives are often associated with antioxidant activities, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal tissues.
- Potential Antimicrobial Activity : Some studies have indicated that compounds containing furan moieties may exhibit antimicrobial properties, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have investigated the biological activity of furan derivatives, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
